N-(1,3-thiazol-4-ylmethyl)prop-2-enamide
Description
N-(1,3-Thiazol-4-ylmethyl)prop-2-enamide is a thiazole-derived compound featuring an acrylamide (prop-2-enamide) group attached to the methylene bridge of the 1,3-thiazol-4-yl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and anticancer applications . The acrylamide group introduces a reactive α,β-unsaturated carbonyl system, which may enhance interactions with biological targets via Michael addition or hydrogen bonding. This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous thiazole-acrylamide derivatives .
Properties
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-2-7(10)8-3-6-4-11-5-9-6/h2,4-5H,1,3H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLBXDKXWJIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CSC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-4-ylmethyl)prop-2-enamide typically involves the reaction of 1,3-thiazole derivatives with prop-2-enamide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiazole, followed by the addition of prop-2-enamide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-thiazol-4-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: N-(1,3-thiazol-4-ylmethyl)prop-2-enamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications.
Medicine: this compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases. Its mechanism of action involves targeting specific proteins or pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings. Its versatility makes it valuable in various applications, from electronics to pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
The structural and functional attributes of N-(1,3-thiazol-4-ylmethyl)prop-2-enamide are compared below with related thiazole and acrylamide derivatives, emphasizing synthetic routes, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
a. Thiazole-Propargyl Derivatives (e.g., 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine)
- Structure : Propargyl (alkyne) groups replace the acrylamide moiety.
- Synthesis: Prepared via base-mediated (K₂CO₃) alkylation of 2-amino-4-phenylthiazole with propargyl bromide in acetone .
b. Benzamide-Thiazole Hybrids (e.g., 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide)
- Structure : Benzamide substituent at the thiazole-2-position.
- Biological Activity : Exhibits anti-inflammatory and analgesic properties due to the benzamide-thiazole pharmacophore .
- Key Differences : The acrylamide group in the target compound offers a more flexible and reactive carbonyl system compared to the aromatic benzamide .
c. Thiazole-Triazole-Acetamide Derivatives (e.g., Compound 9a–e)
- Structure : Acetamide-linked thiazole-triazole hybrids.
- Synthesis : Click chemistry with azides and alkynes under Cu(I) catalysis .
- Key Differences : Acrylamide’s α,β-unsaturation may improve binding kinetics compared to saturated acetamide linkages .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(1,3-thiazol-4-ylmethyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its pharmacological relevance. The presence of the thiazole moiety contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes and receptors, influencing various biological pathways.
- Pathways Involved : It has been shown to modulate signaling pathways related to apoptosis and cell cycle regulation, which are critical in cancer therapy .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 9 | MCF-7 | 1.1 |
| 9 | HCT-116 | 2.6 |
| 9 | HepG2 | 1.4 |
These compounds often act through mechanisms such as thymidylate synthase inhibition, leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Similar thiazole derivatives have shown effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure facilitates interaction with bacterial enzymes, leading to inhibition of growth .
Urease Inhibition
Recent studies have highlighted the potential of thiazole derivatives as urease inhibitors. Urease is an enzyme that plays a role in various pathological conditions, including urinary infections and gastric ulcers. Compounds derived from thiazole scaffolds exhibit potent urease inhibitory activity, suggesting a therapeutic application in treating related diseases .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antiproliferative Activity : A series of thiazole derivatives were synthesized and tested for their antiproliferative effects on different cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
- Antimicrobial Evaluation : In vitro tests conducted on thiazole derivatives revealed effective antimicrobial activity against several pathogens, supporting their potential use as alternative antimicrobial agents .
Q & A
Q. Notes
- All data derived from peer-reviewed journals or validated databases (PubChem, ECHA).
- Experimental procedures must adhere to institutional safety protocols (e.g., Cu handling, acrylamide toxicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
